Cyclobutadithymine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

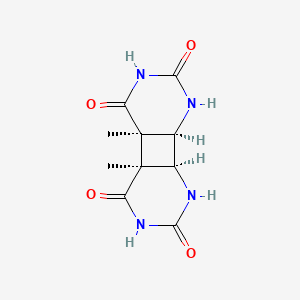

Cyclobutadithymine is a unique compound characterized by the presence of a cyclobutane ring fused with two thymine molecules. This compound is primarily known for its role in DNA photodamage, where it forms as a result of ultraviolet (UV) radiation exposure. This compound is a type of cyclobutane pyrimidine dimer, which is a significant lesion in DNA caused by UV light.

準備方法

Cyclobutadithymine can be synthesized through the UV irradiation of thymidine in aqueous solutions. The process involves the acetone-sensitized UV irradiation, which generates six configurationally distinct cyclobutane-type photodimers . The preparation of this compound and its isomers can be achieved using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purification .

化学反応の分析

Photochemical Formation

T<>T forms via direct UVB/UVC excitation or photosensitized UVA pathways:

Key Features:

-

Reaction Type : [2+2] Cycloaddition between C5-C5′ and C6-C6′ of thymine bases .

-

Stereochemistry : Predominantly cis-syn configuration in B-form DNA due to geometric constraints .

-

Quantum Yield : Varies with DNA conformation; nucleosome-wrapped DNA exhibits reduced yields (30–50% vs. free DNA) .

Table 1: Formation Efficiency Under Different Conditions

| Condition | T<>T Yield (%) | Dominant Isomer | Source |

|---|---|---|---|

| UVB (312 nm) | 0.15–0.3 | cis-syn | |

| UVA + Psoralen | 0.02 | cis-syn | |

| Nucleosome DNA | 0.05–0.1 | cis-syn |

Oxidative Repair Mechanisms

T<>T undergoes repair via electron transfer (ET) pathways, critical for reversing UV damage:

Nitrate Radical (NO₃- )-Mediated Repair

-

Rate Coefficients : 8–280 × 10⁷ M⁻¹s⁻¹ in acetonitrile, depending on dimer stereochemistry .

-

Mechanism : Single-step ET from NO₃- to T<>T, initiating cyclobutane ring cleavage .

Enzymatic Repair by Photolyase

-

Kinetics : Sequential C5-C5′ and C6-C6′ bond splitting in 90 ps and 700 ps, respectively .

-

ET Pathway : Electron tunnels from flavin cofactor (FADH⁻) to T<>T via an adenine mediator .

-

Quantum Yield : 0.82, optimized by active-site electrostatics and cofactor geometry .

Table 2: Repair Efficiency Across Methods

| Method | Rate Constant | Half-Life | Source |

|---|---|---|---|

| NO₃- (acetonitrile) | 2.8 × 10⁸ M⁻¹s⁻¹ | <1 ms | |

| Photolyase | 1.1 × 10¹⁰ s⁻¹ | 90 ps | |

| - OH Radical | 4.5 × 10⁹ M⁻¹s⁻¹ | ~1 ns |

Photosensitized Reactions

T<>T forms via indirect pathways under UVA irradiation with photosensitizers:

-

Mechanism : Energy transfer from triplet-state sensitizers to thymine, enabling dimerization .

-

Isomer Selectivity : cis-syn T<>T predominates in DNA (20% of total lesions) .

Thermal and Acid-Catalyzed Reactions

-

Thermal Stability : T<>T remains intact under physiological conditions (t₁/₂ > 200 h at 37°C) .

-

Acid Hydrolysis : Degrades via C1′-radical formation, leading to strand breaks (t₁/₂ = 57 h at pH 5) .

Biological Implications

科学的研究の応用

DNA Damage and Repair Mechanisms

Cyclobutadithymine primarily arises from ultraviolet (UV) irradiation, leading to the formation of cyclobutane pyrimidine dimers (CPDs), which are significant contributors to DNA damage. The biological relevance of this compound is underscored by its role in skin cancer etiology as it is a major lesion induced by sunlight.

Mechanisms of Formation

The formation of CPDs occurs through a [2 + 2] cycloaddition reaction between adjacent thymine bases upon UV exposure. This process can lead to various mutations if not properly repaired .

Repair Pathways

In humans, the primary repair mechanism for cyclobutane dimers is nucleotide excision repair (NER). The NER pathway involves multiple proteins that recognize and excise damaged DNA segments, although the exact mechanism for recognizing cyclobutane dimers remains partially understood . Studies have shown that the human excision nuclease can efficiently remove these dimers at a rate consistent with physiological conditions .

Photochemical Properties and Detection Techniques

The photochemical properties of this compound have been extensively studied to understand its formation and reversion dynamics.

Photodimerization Studies

Research has demonstrated that this compound can be quantified using various spectroscopic techniques. For instance, near-infrared spectroscopy combined with multivariate analysis has been successfully employed to detect UV-induced CPDs with high accuracy .

Reversible Dimer Formation

Innovative approaches have utilized reversible dimer formation in DNA nanostructures to modulate electrochemical signals. This concept has potential applications in developing biosensors where the presence of specific analytes can be detected through changes in electrical conductivity resulting from dimerization and subsequent repair processes .

Applications in Nanotechnology

The unique properties of this compound have opened avenues for its application in nanotechnology, particularly in DNA-based nanocircuitry.

DNA Nanocircuitry

Thymine dimers are being explored for their ability to function as components in DNA nanocircuits. These circuits utilize the reversible nature of dimer formation to create switchable systems that can control electronic signals based on environmental stimuli or specific molecular interactions .

Case Studies

- Electrochemical Modulation : In one study, researchers developed a system where the formation and repair of thymine dimers were used to control electrochemical signals on multiplexed chips, demonstrating potential for creating responsive biosensors .

- Molecular Dynamics Simulations : Simulations have shown that the presence of cyclobutane dimers introduces significant structural changes in DNA, affecting its mechanical properties and interaction with proteins involved in repair processes .

Data Summary Table

作用機序

Cyclobutadithymine exerts its effects primarily through the formation of DNA lesions. When DNA is exposed to UV radiation, this compound forms by the dimerization of adjacent thymine bases. This dimerization distorts the DNA helix, leading to replication errors and mutations . The primary molecular targets are the thymine bases in DNA, and the pathways involved include nucleotide excision repair mechanisms that recognize and repair these lesions .

類似化合物との比較

Cyclobutadithymine is unique due to its specific formation from thymine dimers under UV radiation. Similar compounds include other cyclobutane pyrimidine dimers such as:

Cyclobutane cytosine dimers: Formed from cytosine bases under UV radiation.

Cyclobutane uracil dimers: Formed from uracil bases in RNA under UV radiation.

These compounds share the cyclobutane ring structure but differ in the specific pyrimidine bases involved. This compound is particularly significant due to its prevalence in DNA photodamage and its implications in skin cancer research .

特性

CAS番号 |

3660-32-0 |

|---|---|

分子式 |

C10H12N4O4 |

分子量 |

252.23 g/mol |

IUPAC名 |

(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10- |

InChIキー |

ASJWEHCPLGMOJE-LJMGSBPFSA-N |

SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

異性体SMILES |

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

正規SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。